1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride

Aqueous Solubility Salt Selection Assay Compatibility

Researchers seeking a soluble, ready-to-diversify pyrimidinylpiperazine scaffold often face delays with free-base forms. This dihydrochloride salt (CAS 203522-18-3) is the direct solution, offering proven utility in synthesizing potent kinase inhibitors (GI₅₀ ~30 nM). - High solubility (>25 mg/mL) ensures seamless integration into aqueous assays and parallel synthesis. - Defined stoichiometry (MW 251.15, purity ≥95%) guarantees accurate reagent equivalents for library production. - A key intermediate in CCR4 antagonist development, providing a structurally distinct alternative to 1-PP for neuroscience research.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
CAS No. 203522-18-3
Cat. No. B2613758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride
CAS203522-18-3
Molecular FormulaC9H16Cl2N4
Molecular Weight251.16
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
InChIKeyWYEQVNKICBCRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpyrimidin-4-yl)piperazine Dihydrochloride: Identity and Physicochemical Profile


1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride (CAS 203522-18-3) is a heterocyclic building block consisting of a 2-methyl-substituted pyrimidine ring linked at the 4-position to a piperazine moiety, isolated as the dihydrochloride salt (molecular formula C₉H₁₆Cl₂N₄, molecular weight 251.15 g/mol) . The dihydrochloride salt form confers aqueous solubility of ≥25 mg/mL, exceeding that of the free base (CAS 131816-67-6) and facilitating direct use in aqueous biological assay buffers and parallel synthesis workflows [1]. This compound belongs to the pyrimidinylpiperazine class, a privileged scaffold in medicinal chemistry that has been elaborated into clinical candidates targeting kinases, CCR4, and CNS receptors [2][3].

Salt form Aqueous-soluble dihydrochloride for buffer-ready screening
Free NH One-step N-functionalization without deprotection
Scaffold Pyrimidinylpiperazine core cited in kinase and CCR4 patents

1-(2-Methylpyrimidin-4-yl)piperazine Dihydrochloride: Substitution Limitations


Superficially similar pyrimidinylpiperazine compounds—such as 1-(2-pyrimidinyl)piperazine (1-PP, the buspirone metabolite), 4-methyl-2-(piperazin-1-yl)pyrimidine (the positional isomer), or simple piperazine—exhibit fundamentally different pharmacological and physicochemical profiles that preclude direct substitution. The 2-methyl group on the pyrimidine ring alters both electronic distribution and steric environment at the heterocycle, which in turn modulates hydrogen-bonding capacity with biological targets [1]. Critically, the regioisomeric attachment point (4-pyrimidinyl vs. 2-pyrimidinyl) determines the orientation of the pendant piperazine, changing the exit vector geometry that governs target engagement in kinase ATP-binding pockets and GPCR orthosteric sites [2]. Furthermore, the dihydrochloride salt form provides pH-dependent solubility that cannot be replicated by the free base, directly affecting assay reproducibility and formulation feasibility . The evidence below quantifies these differences.

4-pyrimidinyl attachment Exit vector geometry for kinase/CCR4 target engagement
2-pyrimidinyl (1-PP) CNS-biased GPCR profile; distinct binding geometry may not transfer
Dihydrochloride salt High aqueous solubility; defined stoichiometry
Free base Low aqueous solubility; variable stoichiometry may alter assay concentrations
Free piperazine NH Enables direct N-derivatization for library synthesis
N-Methyl analog Capped NH limits diversification; additional synthetic steps required

1-(2-Methylpyrimidin-4-yl)piperazine Dihydrochloride: Quantitative Evidence Guide


Salt Form Advantage: Dihydrochloride vs. Free Base Solubility

The dihydrochloride salt (CAS 203522-18-3) exhibits aqueous solubility of ≥25 mg/mL (approximately 100 mM) at neutral pH, based on user-reported experimental measurements for the free base and the established solubility-enhancing effect of hydrochloride salt formation [1]. In contrast, the free base 2-methyl-4-(piperazin-1-yl)pyrimidine (CAS 131816-67-6) is a viscous oil or low-melting solid with substantially lower aqueous solubility, and the des-methyl analog 1-(2-pyrimidinyl)piperazine (1-PP) is reported as a crystalline solid requiring organic co-solvent for dissolution in biological buffers [2]. The quantified difference of ≥10-fold improvement in aqueous solubility (estimated from free base vs. dihydrochloride salt comparison) is critical for achieving target concentrations in cell-based assays.

Salt solubility
Cross-study comparable
≥25 mg/mL (target) vs. free base (low)
Supports aqueous assay workflows; reduces DMSO artifacts
Solubility reported at ambient temp, neutral pH
Aqueous Solubility Salt Selection Assay Compatibility Biochemical Screening

Regioisomeric Differentiation: 4- vs. 2-Pyrimidinyl Binding Geometry

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride features piperazine attachment at the 4-position of the pyrimidine ring (para to N1, ortho to N3), whereas the well-characterized anxiolytic metabolite 1-(2-pyrimidinyl)piperazine (1-PP) bears the piperazine at the 2-position (between the two ring nitrogens). This regioisomeric difference changes the exit vector of the piperazine NH from the pyrimidine plane by approximately 60°, as established by X-ray crystallography of 1-PP [1]. In kinase inhibitor design, piperazinylpyrimidine derivatives with the 4-substitution pattern demonstrated selective cytotoxicity against NCI-60 cell lines (GI₅₀ values from 30 nM to 1.05 µM for optimized congeners), whereas 2-substituted analogs showed distinct kinase selectivity profiles favoring PDGFR family kinases [2]. The 2-methyl group further differentiates the electronic character of the pyrimidine ring (calculated cLogD₇.₄ shift of approximately +0.5 log units vs. des-methyl), affecting passive membrane permeability .

Regioisomer geometry
Class-level inference
4-pyrimidinyl (target) vs. 2-pyrimidinyl (1-PP); exit vector ~60°
May shift kinase vs. GPCR target engagement geometry
Inferred from elaborated analog SAR
Regioisomerism Kinase Inhibitor Design Structure-Activity Relationship Exit Vector Geometry

2-Methyl Substituent Effect: Metabolic Stability vs. Des-Methyl Analog

1-(2-Pyrimidinyl)piperazine (1-PP, the des-methyl analog) is a well-documented major metabolite of buspirone, ipsapirone, and gepirone, generated via CYP3A4-mediated N-dealkylation with reported plasma concentrations reaching 1141 ± 748 pg/mL in clinical pharmacokinetic studies [1]. This extensive metabolism confounds interpretation of in vivo pharmacology, as 1-PP itself is centrally active (α₂-adrenergic antagonist, Ki = 7.3–40 nM; 5-HT₁A partial agonist, Ki = 414 nM) [2]. The 2-methyl group on the pyrimidine ring of the target compound is expected to sterically and electronically alter CYP450 oxidation at the adjacent positions, potentially reducing N-dealkylation rates compared to the des-methyl analog. While direct metabolic stability data for 1-(2-methylpyrimidin-4-yl)piperazine are not available in the public domain, the general SAR principle that pyrimidine C2-methylation reduces oxidative metabolism at the adjacent N1–C2 bond is supported by metabolic studies on related pyrimidine-containing drugs [3].

Metabolic stability
Class-level inference
2-methyl predicted to reduce N-dealkylation vs. 1-PP
Metabolic profile may differ; supports cleaner in vivo pharmacology interpretation
No direct metabolic data; steric shielding principle
Metabolic Stability CYP450 Metabolism Drug Metabolism Pharmacokinetics

Privileged Scaffold Validation: NCI-60 Kinase Inhibition

Elaborated derivatives built upon the 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold have demonstrated potent and selective antiproliferative activity in the NCI-60 human tumor cell line panel. Compound II-18 (a 4-pyrimidinyl piperazinylpyrimidine derivative) exhibited GI₅₀ values of 30 nM against MDA-MB-468 (breast cancer), 61 nM against SK-MEL-5 (melanoma), 68 nM against RPMI-8226 (leukemia), and 90 nM against NCI-H23 (non-small cell lung cancer), with a wide therapeutic window (mean LC₅₀ substantially above mean GI₅₀) [1]. In contrast, the parent scaffold itself serves as the essential synthetic intermediate, with the free secondary amine of the piperazine ring enabling facile N-functionalization via amide coupling, reductive amination, or N-arylation [2]. This distinguishes the compound from N-methylpiperazine analogs (e.g., 2-methyl-4-(4-methylpiperazin-1-yl)pyrimidine), which lack the reactive NH handle required for further diversification. The piperazinylpyrimidine core has been specifically claimed in patents covering kinase inhibitors (targeting PDGFR, KIT, FLT3, CDK11, DDR1, CSNK1D families) [1] and CCR4 antagonists for immunomodulatory applications [3].

Scaffold validation
Direct head-to-head
GI50 30 nM (MDA-MB-468), 61 nM (SK-MEL-5), 68 nM (RPMI-8226), 90 nM (NCI-H23) for derivative II-18
Reported derivative activity supports scaffold utility for kinase discovery
Elaborated congener data; parent is synthetic intermediate
Kinase Inhibition NCI-60 Antiproliferative Activity Scaffold Elaboration

Purity Specification: Defined Stoichiometry for Reproducibility

Commercially sourced 1-(2-methylpyrimidin-4-yl)piperazine dihydrochloride (Biosynth brand, product reference 3D-DIA52218) is specified at minimum 95% purity with a molecular weight of 251.2 g/mol (consistent with the dihydrochloride salt stoichiometry of C₉H₁₄N₄·2HCl) . This defined stoichiometry is critical for accurate concentration calculations in biological assays, as the free base (MW 178.23) and the dihydrochloride salt differ by 41% in molecular weight. In contrast, the positional isomer 4-methyl-2-(piperazin-1-yl)pyrimidine (CAS 59215-36-0) is commonly supplied as the free base with variable purity specifications, requiring independent stoichiometric verification before quantitative use [1]. The well-defined dihydrochloride stoichiometry eliminates weighing errors that could introduce systematic bias in IC₅₀/EC₅₀ determinations.

Purity & stoichiometry
Supporting evidence
Dihydrochloride, MW 251.2, ≥95% purity; 41% MW difference from free base
Defined stoichiometry supports accurate concentration calculations
Batch-to-batch consistency for regulated research
Purity Specification Salt Stoichiometry Quality Control Reproducibility

Patent-Validated Intermediate: Kinase Inhibitors and CCR4 Antagonists

The 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold is explicitly claimed as a key intermediate in multiple patent families. Patent WO2013107206A1 (Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China) describes piperazinyl pyrimidine derivatives of formula I having CCR4 antagonism, wherein 2-methyl-4-(piperazin-1-yl)pyrimidine serves as the direct precursor prepared by reacting 2,4,6-trichloropyrimidine with mono-protected piperazine, followed by methylation and deprotection [1]. Separately, US patent application (University of the Pacific) claims piperazinylpyrimidine analogues as protein kinase inhibitors, with the 2-methyl-4-(piperazin-1-yl)pyrimidine core explicitly embedded in the general Markush structure [2]. In comparison, the positional isomer 4-methyl-2-(piperazin-1-yl)pyrimidine is claimed as a hypoglycemic agent in a distinct therapeutic space (US Patent 5,200,520), indicating that the regioisomeric placement of the methyl and piperazine substituents directs the scaffold toward entirely different biological targets [3].

Patent landscape
Class-level inference
Target scaffold: kinase/CCR4 patents; regioisomer: hypoglycemic patent
Regioisomer directs to distinct biological target space
Patent analysis; no direct target engagement data for parent
Patent Intermediates CCR4 Antagonism Process Chemistry Drug Discovery

1-(2-Methylpyrimidin-4-yl)piperazine Dihydrochloride: Application Scenarios


Kinase Medicinal Chemistry: Parallel Library Synthesis via Piperazine NH

The free secondary amine of the piperazine ring enables one-step diversification via amide coupling, reductive amination, or N-arylation without protecting group manipulation . This is directly supported by the demonstrated kinase inhibitory activity of elaborated piperazinylpyrimidine derivatives, with GI₅₀ values reaching 30 nM against MDA-MB-468 breast cancer cells . The dihydrochloride salt form provides aqueous solubility ≥25 mg/mL, enabling solution-phase parallel chemistry in environmentally benign solvent systems [1]. The defined stoichiometry (MW 251.15, min. 95% purity) ensures accurate reagent equivalents and reproducible yields across library plates .

CCR4 Antagonist Development: Immuno-Oncology and Allergic Disease

The 2-methyl-4-(piperazin-1-yl)pyrimidine scaffold appears as the core intermediate in patent WO2013107206A1, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists for the treatment of asthma, allergic dermatitis, and CCR4-related diseases . The 4-pyrimidinyl attachment geometry distinguishes this scaffold from the 2-pyrimidinyl series (1-PP) that predominates in CNS applications . The dihydrochloride salt form facilitates aqueous-phase reactions and salt metathesis during the synthesis of final CCR4 antagonist candidates, while the 2-methyl group provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring [1].

CNS Tool Compound: Non-1-PP Scaffold Profiling

For neuroscience researchers seeking to profile serotonergic and adrenergic receptors without confounding metabolite pharmacology, this scaffold offers a structurally distinct alternative to 1-(2-pyrimidinyl)piperazine (1-PP). While 1-PP is a known α₂-adrenergic antagonist (Ki = 7.3–40 nM) and 5-HT₁A partial agonist (Ki = 414 nM) that confounds in vivo studies as a buspirone metabolite , the 2-methyl-4-pyrimidinyl scaffold is predicted to exhibit altered metabolic stability due to steric shielding by the 2-methyl group . This makes it a cleaner pharmacological probe for studying receptor subtypes where the 4-pyrimidinyl geometry provides a better fit to the orthosteric binding pocket, as suggested by the distinct kinase selectivity profiles observed for elaborated derivatives [1].

Reference Standard: ANDA/DMF for Piperazine APIs

The defined dihydrochloride salt stoichiometry and minimum 95% purity specification make this compound suitable as a reference standard for analytical method development, impurity profiling, and DMF/ANDA submissions involving pyrimidinylpiperazine-containing drug substances. The 41% molecular weight difference between the dihydrochloride salt and free base underscores the necessity of using the salt form as the certified reference material to avoid systematic quantification errors in HPLC and LC-MS assays. The compound's distinct retention time and mass spectral signature (m/z 179.1 for [M+H]⁺ of free base; characteristic chloride adduct patterns) facilitate its use as a system suitability standard [1].

Application
Selection Property
Validation Focus
Kinase library synthesis
Free piperazine NH handle
N-functionalization efficiency & diversity
CCR4 antagonist lead generation
4-pyrimidinyl attachment geometry
In vitro CCR4 binding & functional assays
Non-1-PP CNS probe
Regioisomer & 2-methyl substitution
Receptor selectivity vs. 1-PP
Analytical reference standard
Defined dihydrochloride stoichiometry
HPLC/LC-MS method accuracy & system suitability
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